![molecular formula C13H19N3O2 B1394483 3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester CAS No. 1315560-05-4](/img/structure/B1394483.png)
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
- Pyridonecarboxylic Acids as Antibacterial Agents: This compound, along with its analogues, has been synthesized and evaluated for antibacterial activity. Some analogues displayed significant antibacterial properties, warranting further biological study (Egawa et al., 1984).
Applications in Tobacco Industry
- Application in Cigarette Flavoring: A derivative of 3-pyridinecarboxylic acid was synthesized and applied in cigarette flavoring to improve the quality of cigarette products. This indicates its potential use in enhancing tobacco aroma and reducing smoking irritation (Qi Ling-kai, 2013).
Chemical Synthesis and Modification
- Synthesis of Acylated Compounds: The compound is involved in the acylation of pyrrolidine-2,4-diones, forming 3-acyltetramic acids. This process is significant in chemical synthesis, demonstrating the compound's utility in creating diverse chemical structures (Jones et al., 1990).
Solvent Extraction Applications
- Extraction of Nickel and Cobalt: Pyridinecarboxylate esters, a category to which this compound belongs, have been synthesized and used in the solvent extraction of nickel and cobalt. This indicates its relevance in metallurgical processes (Preston & Preez, 1995).
Pharmaceutical Research
- Cardiotonic Activity: Derivatives of pyridinecarboxylic acids, including esters, have been synthesized and evaluated for their cardiotonic activity. This suggests potential applications in the development of cardiac drugs (Mosti et al., 1992).
Antitumor Evaluation
- Antitumor Properties: The compound's derivatives have been studied for antitumor activities, showing potential in cancer research and treatment (Liu et al., 2006).
Kinetic Resolution in Chemistry
- Kinetic Resolution of Alcohols: It's used in the kinetic resolution of racemic secondary benzylic alcohols, highlighting its role in producing optically active compounds, which is significant in both pharmaceutical and chemical synthesis (Nakata & Shiina, 2010).
Eigenschaften
IUPAC Name |
propan-2-yl 2-[(3S)-3-aminopyrrolidin-1-yl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9(2)18-13(17)11-4-3-6-15-12(11)16-7-5-10(14)8-16/h3-4,6,9-10H,5,7-8,14H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOVIMGSLCKDOP-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)N2CC[C@@H](C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



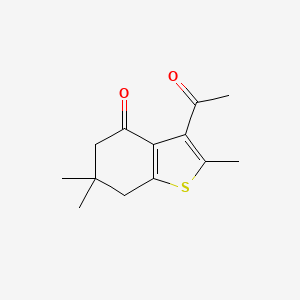
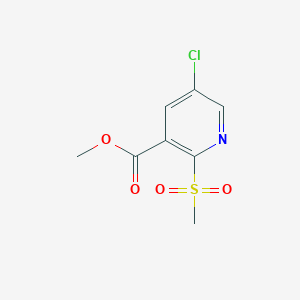
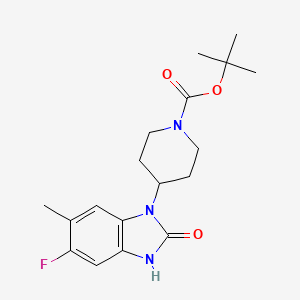


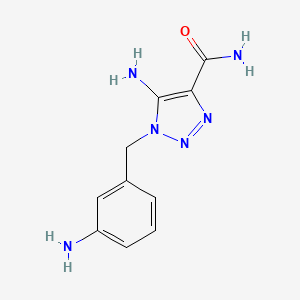
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)
![3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1394412.png)
![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)
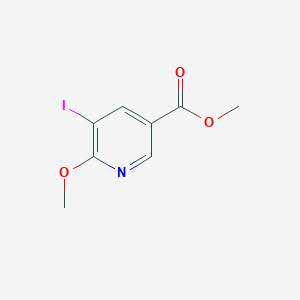

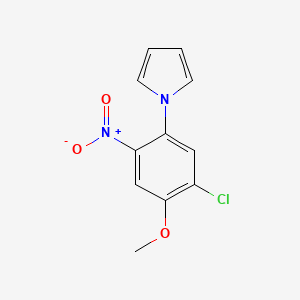
![3-[3-(Methanesulfonyloxy)phenyl]propanoic acid](/img/structure/B1394418.png)
